

# Quantitative Analysis of Andrographidine C using Liquid Chromatography-Mass Spectrometry (LC-MS)

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## Compound of Interest

Compound Name: *Andrographidine C*

Cat. No.: *B172237*

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Application Note and Protocol

## For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of **Andrographidine C**, a flavone isolated from *Andrographis paniculata*, using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocol is designed for researchers in natural product chemistry, pharmacology, and drug development who require a sensitive and specific method for the quantification of this compound in various matrices.

### Introduction

**Andrographidine C** is a flavonoid found in the medicinal plant *Andrographis paniculata*, which is widely used in traditional medicine for its anti-inflammatory and other therapeutic properties. [1] As research into the pharmacological activities of individual phytochemicals intensifies, the need for robust analytical methods for their quantification becomes crucial. LC-MS offers high sensitivity and selectivity, making it the ideal technique for the analysis of complex mixtures such as plant extracts and biological samples. This application note describes a complete workflow for the quantitative determination of **Andrographidine C**, including sample preparation, chromatographic separation, and mass spectrometric detection. While a specific validated method for **Andrographidine C** is not widely published, this protocol is adapted from

established methods for similar flavonoids and diterpenoids from *Andrographis paniculata*.[\[2\]](#)[\[3\]](#)  
[\[4\]](#)[\[5\]](#)[\[6\]](#)

## Experimental Protocols

### Sample Preparation

The following protocol outlines the extraction of **Andrographidine C** from *Andrographis paniculata* plant material. For other matrices, such as plasma or tissue samples, appropriate protein precipitation or liquid-liquid extraction methods should be employed.

Materials:

- Dried and powdered *Andrographis paniculata* plant material
- Methanol (HPLC grade)
- Water (LC-MS grade)
- 0.45 µm syringe filters

Procedure:

- Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical tube.
- Add 20 mL of 80% methanol in water.
- Vortex for 1 minute to ensure thorough mixing.
- Sonicate the mixture in an ultrasonic bath for 30 minutes at room temperature.
- Centrifuge the sample at 4000 rpm for 15 minutes.
- Carefully collect the supernatant.
- Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS analysis.

### Liquid Chromatography

## Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

## Chromatographic Conditions:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	0.3 mL/min
Injection Volume	5 µL
Column Temperature	40 °C
Gradient Elution	0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-18.1 min: 90-10% B; 18.1-22 min: 10% B

## Mass Spectrometry

## Instrumentation:

- Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) equipped with an electrospray ionization (ESI) source.

## Mass Spectrometry Parameters (Positive Ion Mode):

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	120 °C
Desolvation Temperature	350 °C
Desolvation Gas Flow	800 L/hr
Cone Gas Flow	50 L/hr
Collision Gas	Argon
Scan Mode	Multiple Reaction Monitoring (MRM)

#### MRM Transitions for **Andrographidine C**:

Based on the molecular weight of **Andrographidine C** (C<sub>23</sub>H<sub>24</sub>O<sub>10</sub>, MW: 460.4 g/mol ), the following theoretical MRM transitions can be used. These should be optimized by direct infusion of an **Andrographidine C** standard.

Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)
461.14 [M+H] <sup>+</sup>	To be determined empirically	To be determined empirically
483.13 [M+Na] <sup>+</sup>	To be determined empirically	To be determined empirically

Note: The product ions and collision energies need to be determined by infusing a standard solution of **Andrographidine C** into the mass spectrometer and performing a product ion scan.

## Data Presentation

The following tables summarize the expected quantitative data for a validated LC-MS method for **Andrographidine C**, based on typical performance for similar flavonoids.<sup>[2][3]</sup>

Table 1: Calibration Curve and Linearity

Analyte	Calibration Range (ng/mL)	Regression Equation	Correlation Coefficient (r <sup>2</sup> )
Andrographidine C	1 - 500	y = mx + c	> 0.995

Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)

Analyte	LOD (ng/mL)	LOQ (ng/mL)
Andrographidine C	~0.5	~1.5

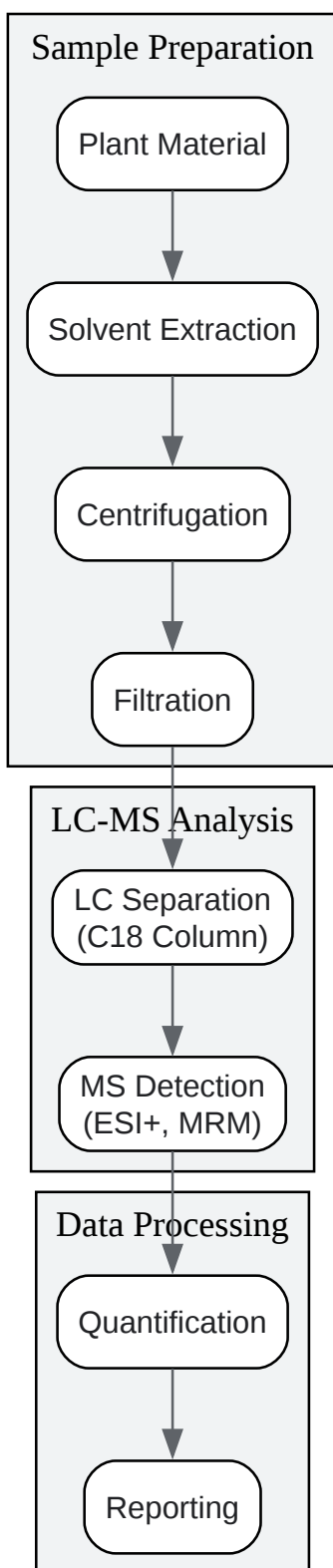
Table 3: Accuracy and Precision

Analyte	Spiked Concentration (ng/mL)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (%)
Andrographidine C	5	< 10	< 15	90 - 110
50	< 10	< 15	90 - 110	
250	< 10	< 15	90 - 110	

## Visualization

## Experimental Workflow

The following diagram illustrates the overall workflow for the quantitative analysis of **Andrographidine C**.

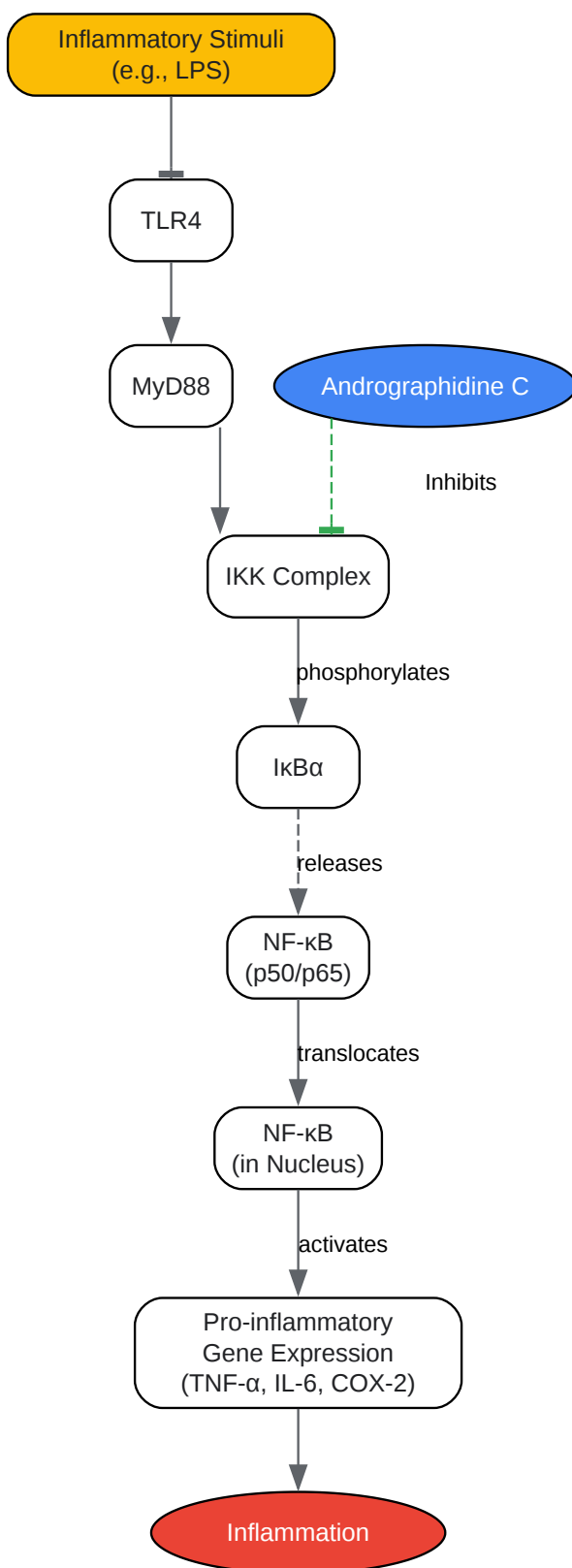


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Caption: Workflow for **Andrographidine C** Analysis.

## Signaling Pathway

Flavonoids, including those from *Andrographis paniculata*, are known to exert anti-inflammatory effects by inhibiting the NF- $\kappa$ B (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.<sup>[7][8][9][10][11]</sup> This pathway is a key regulator of the inflammatory response.



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Caption: Inhibition of NF-κB Pathway by **Andrographidine C**.

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